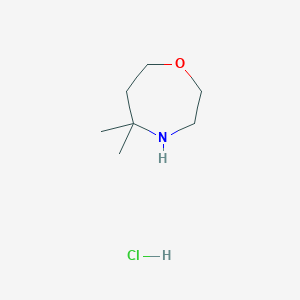
5,5-Dimethyl-1,4-oxazepane;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-1,4-oxazepane hydrochloride is a chemical compound with the IUPAC name 5,5-dimethyl-1,4-oxazepane hydrochloride . It has a molecular weight of 165.66 .
Synthesis Analysis
The synthesis of 1,4-oxazepane derivatives, including 5,5-dimethyl-1,4-oxazepane hydrochloride, has seen significant growth in recent years . N-propargylamines are one of the most useful and versatile building blocks in organic synthesis that are successfully transformed into many significant N-heterocycles .Molecular Structure Analysis
The InChI code for 5,5-Dimethyl-1,4-oxazepane hydrochloride is 1S/C7H15NO.ClH/c1-7(2)3-5-9-6-4-8-7;/h8H,3-6H2,1-2H3;1H . The InChI key is LKSYXSBXPNMGCD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5,5-Dimethyl-1,4-oxazepane hydrochloride is a powder that is stored at room temperature .Scientific Research Applications
Therapeutic Applications
Research into non-peptide arginine vasopressin (AVP) antagonists, such as OPC-31260, reveals applications in treating hyponatremia in patients with the syndrome of inappropriate secretion of antidiuretic hormone (SIADH). The study demonstrates OPC-31260's ability to induce water diuresis and improve serum sodium levels, highlighting the therapeutic potential of similar compounds in managing electrolyte imbalances (Saito et al., 1997).
Chemical Synthesis and Molecular Structure
Advancements in the synthesis of neurokinin-1 receptor antagonists, for example, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, demonstrate the compound's solubility and efficacy in preclinical tests for emesis and depression. This underscores the potential of structurally complex molecules in pharmaceutical development (Harrison et al., 2001).
Optical and Electronic Properties
Studies on the photochemical transformations of aryl azides provide insights into the production and characterization of intermediates with potential applications in material science. The identification and reaction kinetics of intermediates like 5-(dimethylamido)-1,2-dehydroazepine suggest avenues for the synthesis of novel materials with specific optical or electronic properties (Shields et al., 1987).
Antimicrobial and Anti-inflammatory Agents
Research into novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety has demonstrated their potential as antimicrobial and anti-inflammatory agents. This exploration into the multi-component cyclo-condensation reactions highlights the chemical diversity and therapeutic potential of compounds with complex heterocyclic frameworks (Kendre et al., 2015).
Safety and Hazards
The safety information for 5,5-Dimethyl-1,4-oxazepane hydrochloride indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It may also cause damage to organs through prolonged or repeated exposure . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Relevant Papers The relevant papers for 5,5-Dimethyl-1,4-oxazepane hydrochloride can be found in the references provided . These papers provide more detailed information on the synthesis and properties of 5,5-Dimethyl-1,4-oxazepane hydrochloride.
properties
IUPAC Name |
5,5-dimethyl-1,4-oxazepane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(2)3-5-9-6-4-8-7;/h8H,3-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSYXSBXPNMGCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOCCN1)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-1,4-oxazepane hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

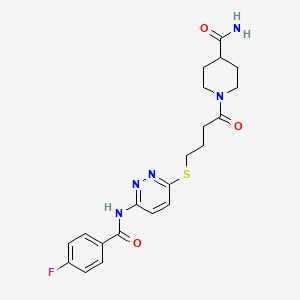

![2-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-N,N-dimethylacetamide](/img/structure/B2895333.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide](/img/structure/B2895335.png)
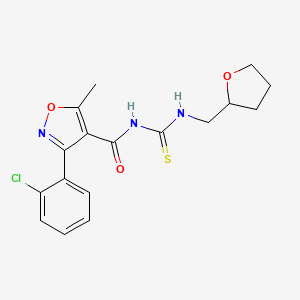
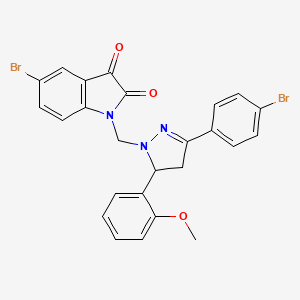
![5-(2,6-difluorophenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole](/img/structure/B2895339.png)
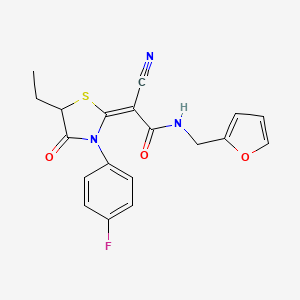
![5-(4-Aminophenoxy)-2-[3-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B2895342.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chloro-6-fluorobenzamide](/img/structure/B2895345.png)
![[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2895346.png)
![N-(2-(4-fluorophenoxy)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2895347.png)
![Tert-butyl N-(3-oxospiro[3.5]nonan-7-yl)carbamate](/img/structure/B2895350.png)